Solimastat (CAS 226072-63-5), also known as BB-3644, is a potent, orally bioavailable, hydroxamic acid-based broad-spectrum matrix metalloproteinase (MMP) and tumor necrosis factor-alpha converting enzyme (TACE/ADAM17) inhibitor. Originally developed to improve upon the pharmacokinetic and toxicity profiles of first-generation peptidomimetic inhibitors, Solimastat is structurally related to batimastat (BB-94) and marimastat (BB-2516). In procurement and material selection, it is primarily sourced for its dual capacity to inhibit extracellular matrix degradation and potently block the shedding of cell-surface receptors and cytokines. Its established oral bioavailability and high potency make it a critical reagent for in vivo oncology models, particularly as an adjuvant in targeted immunotherapy where preventing antigen shedding is a strict experimental requirement [1].
Generic substitution of Solimastat with older, more common in-class hydroxamate inhibitors compromises both assay performance and in vivo processability. Substituting with batimastat (BB-94) introduces severe formulation bottlenecks; batimastat's poor aqueous solubility necessitates parenteral or intraperitoneal administration, complicating chronic dosing models and requiring complex nanoparticle or solvent vehicles. Conversely, substituting with the structurally related marimastat (BB-2516) results in a significant loss of potency against specific targets, notably exhibiting a >10-fold reduction in the inhibition of cell-bound TNF-alpha processing. Furthermore, in antigen-shedding assays, marimastat requires substantially higher concentrations (IC50 ~ 1 µM) to achieve the same blockade as Solimastat (IC50 = 180 nM), increasing the risk of off-target toxicity in sensitive cell lines[1]. Buyers must procure exact Solimastat when oral dosing compatibility and high TACE/ADAM17 potency are non-negotiable.
Solimastat was specifically engineered to possess higher activity against tumor necrosis factor-alpha converting enzyme (TACE) compared to its predecessor, marimastat. In comparative cellular assays, Solimastat is >10-fold more active than marimastat in inhibiting the processing of cell-bound TNF-alpha [1].
| Evidence Dimension | Inhibition of cell-bound TNF-alpha processing |
| Target Compound Data | Solimastat (BB-3644) |
| Comparator Or Baseline | Marimastat (BB-2516) |
| Quantified Difference | >10-fold higher inhibitory activity for Solimastat |
| Conditions | Cell-based TNF-alpha processing assays |
Procurement should prioritize Solimastat over marimastat when the experimental model relies heavily on blocking TNF-alpha release or ADAM17-mediated cleavage.
In targeted immunotherapy models, preventing the shedding of surface antigens is critical to maintaining antibody binding. Solimastat effectively blocks constitutive and antibody-stimulated CD30 shedding in Karpas 299 cell lines with an IC50 of 180 nM. In contrast, the in-class comparator marimastat requires a concentration of 1,000 nM (1 µM) to achieve the same effect [1].
| Evidence Dimension | IC50 for CD30 shedding inhibition |
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Marimastat (1,000 nM) |
| Quantified Difference | 5.5-fold lower IC50 (higher potency) for Solimastat |
| Conditions | Karpas 299 cell line, monitoring soluble CD30 (sCD30) release |
Researchers designing combination therapies with immunotoxins must select Solimastat to ensure maximum surface antigen retention at lower, less toxic doses.
First-generation MMPIs like batimastat (BB-94) are notorious for their poor water solubility, which limits their use to parenteral or intraperitoneal administration and complicates chronic dosing [1]. Solimastat overcomes this formulation barrier, demonstrating good pharmacokinetics with approximately 26% oral bioavailability in rat models and a half-life of 3 hours, allowing for standard oral dosing regimens[2].
| Evidence Dimension | Route of administration and bioavailability |
| Target Compound Data | ~26% oral bioavailability, suitable for oral dosing |
| Comparator Or Baseline | Batimastat (Poor aqueous solubility, requires IP/parenteral administration) |
| Quantified Difference | Elimination of parenteral requirement; enables oral formulation |
| Conditions | In vivo pharmacokinetic evaluation in rat models |
Selecting Solimastat drastically simplifies in vivo experimental design, reduces animal handling stress, and avoids the need for complex nanoparticle or solvent formulations required by batimastat.
Solimastat is the preferred MMPI for in vivo models testing antibody-drug conjugates (ADCs) or immunotoxins against surface antigens like CD30. By potently blocking ADAM10/ADAM17-mediated shedding, it prevents the release of soluble decoy receptors, thereby increasing the half-life and internalization of the therapeutic antibody at the tumor site [1].
Due to its established oral bioavailability and favorable pharmacokinetic profile compared to first-generation inhibitors like batimastat, Solimastat is highly suited for long-term, chronic dosing studies (e.g., via oral gavage or medicated feed) in rodent models of solid tumors or inflammatory diseases [2].
Given its >10-fold higher potency against TNF-alpha processing compared to marimastat, Solimastat serves as a highly reliable positive control and baseline inhibitor in biochemical and cell-based assays evaluating TACE (ADAM17) enzymatic activity and cytokine release mechanisms[2].